Tubulysin M-d3

Isotopic purity Site-specific deuteration Hydrogen-deuterium exchange

Tubulysin M-d3 is the optimal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of free Tubulysin M payload in ADC development. +3 Da mass shift ensures baseline resolution with minimal chromatographic isotope effect, meeting ICH M10 and FDA bioanalytical method validation (±15% accuracy, CV ≤15%). >98% isotopic purity, site-stable labeling at the N-methyl piperidine ring. Compared to Tubulysin M-d5, it offers ~6.5% cost reduction (~€42,268 vs ~€45,181 per 25 mg) with lower isotope effect risk. For research use only; not for therapeutic application.

Molecular Formula C₃₈H₅₄D₃N₅O₇S
Molecular Weight 730.97
Cat. No. B1156220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin M-d3
Synonyms(αS,γR)-γ-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-Benzenepentanoic Acid-d3; 
Molecular FormulaC₃₈H₅₄D₃N₅O₇S
Molecular Weight730.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin M-d3: Deuterated Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis of Tubulysin M ADC Payloads


Tubulysin M-d3 (CAS not assigned; TRC T897133) is a site-specific trideuterated analog of the ultrapotent antimitotic tetrapeptide Tubulysin M, bearing three deuterium atoms at the N-methyl substituent of the N-terminal piperidine ring . With a molecular formula of C₃₈H₅₄D₃N₅O₇S and a molecular weight of 730.97 Da, it is offset by +3 Da relative to the unlabeled parent compound (Tubulysin M, MW 727.95) [1]. Tubulysin M itself is a microtubule-destabilizing agent that binds the vinca domain of β-tubulin with picomolar-range IC₅₀ values against diverse cancer cell lines, including multidrug-resistant phenotypes, and has been advanced as a cytotoxic payload in multiple antibody-drug conjugate (ADC) programs [2]. Tubulysin M-d3 is manufactured as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for quantitative bioanalytical LC-MS/MS method development, validation, and application—not for therapeutic use .

Why Tubulysin M-d3 Cannot Be Replaced by Unlabeled Tubulysin M, Structural Analogs, or Higher-Deuterated Variants in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis of Tubulysin M—whether as free payload in ADC pharmacokinetic studies or as a metabolite—the internal standard (IS) must correct for matrix effects, extraction losses, and ionization variability to meet ICH M10 and FDA bioanalytical method validation criteria [1]. Non-deuterated Tubulysin M cannot serve as an IS because it co-elutes with and is indistinguishable from the analyte in the MS detector, offering no correction. Structural analog internal standards (e.g., Tubulysin D or Tubulysin I) lack identical extraction recovery and ionization response to Tubulysin M, introducing bias that can exceed the ±15% accuracy tolerance required by regulatory guidelines [2]. Among deuterated options, Tubulysin M-d5 (MW 732.98, +5 Da) is available, but multiple deuterium substitutions increase the risk of chromatographic retention time shifts due to deuterium-induced polarity changes—documented to cause peak splitting and differential matrix effect exposure between analyte and IS [3]. Tubulysin M-d3 occupies the analytical sweet spot: sufficient mass shift (+3 Da) for baseline MS resolution, with minimal chromatographic isotope effect, as confirmed by co-elution studies for deuterated small-molecule peptides [4].

Tubulysin M-d3 Quantitative Differentiation Evidence: Head-to-Head Data vs. Unlabeled Tubulysin M, Tubulysin M-d5, and Structural Analog Alternatives


Isotopic Purity >98% and Site-Specific N-Methyl Piperidine Labeling Minimizes H/D Exchange vs. Randomly Deuterated Internal Standards

Tubulysin M-d3 carries three deuterium atoms specifically at the N-methyl piperidine position—a chemically stable tertiary amine site resistant to hydrogen-deuterium (H/D) back-exchange under physiological pH (7.4) and acidic extraction conditions used in bioanalysis . Isotopic purity is verified at >98% by orthogonal HPLC-MS and NMR . This contrasts with multicentered or labile-position deuterated internal standards where H/D exchange can erode the effective mass difference, causing MS signal overlap with the unlabeled analyte. In validation-grade bioanalysis, the ICH M10 guideline requires that IS response variability not compromise accuracy; H/D exchange in deuterated IS can increase CV to >15%, risking method failure [1].

Isotopic purity Site-specific deuteration Hydrogen-deuterium exchange

Mass Spectrometric Resolution: +3 Da Offset Provides Baseline Separation from Unlabeled Analyte vs. Insufficient Separation with +1 or +2 Deuterated Standards

Tubulysin M-d3 (MW 730.97 Da) exhibits a +3.02 Da mass shift relative to Tubulysin M (MW 727.95, monoisotopic), providing a 3 m/z separation in the MS1 precursor ion scan [1]. This exceeds the minimum recommended +3 Da offset for small-molecule SIL-IS to avoid interference from the natural-occurring [M+2] and [M+3] isotopologue peaks of the unlabeled analyte, which for a C38 formula contribute approximately 2.5–3.5% relative abundance at [M+2] . A +1 or +2 deuterated IS would risk isotopic cross-talk in the MS/MS transition, where the IS signal overlaps with the natural isotope envelope of the analyte, artificially reducing the analyte:IS response ratio and introducing concentration-dependent bias. In a validated LC-MS/MS method for the tubulysin ADC MEDI4276, stable isotope-labeled IS was employed for unconjugated payload quantification with assay linearity of 1–1000 ng/mL and precision CV <15% [2].

Mass spectrometry Stable isotope labeling MS/MS quantitation

Reduced Chromatographic Retention Time Shift: d3 vs. d5 Deuterium Labeling Minimizes Differential Ion Suppression in LC-MS/MS

Deuterium substitution alters molecular polarity and hydrophobicity, causing deuterated peptides to elute earlier than their protium analogs in reversed-phase LC—an effect that scales approximately with the number of deuterium atoms incorporated [1]. Retention time shifts of 1–5 seconds are reported for peptides with 3–6 deuterium labels, and such shifts can expose the deuterated IS to different regions of the solvent gradient with differential ion suppression matrix effects, introducing quantitation bias [2]. While direct head-to-head chromatographic data for Tubulysin M-d3 vs. Tubulysin M-d5 is not publicly disclosed, the established linear relationship between deuterium count and retention shift magnitude supports that d3 minimizes this risk compared to d5 [3]. KCAS Bio specifically notes that labeling with multiple deuteriums can cause sufficient change in molecular behavior to produce chromatographic separation from the unlabeled compound, compromising the principle of co-elution [4].

Chromatographic isotope effect Deuterium-induced retention shift Matrix effect

SIL-IS Superiority Over Structural Analog Internal Standards: Matrix Effect Compensation for Bioanalytical Accuracy Meeting ICH/FDA Criteria

Stable isotope-labeled internal standards (SIL-IS) such as Tubulysin M-d3 co-elute with the analyte and share identical ionization efficiency, extraction recovery, and matrix effect behavior [1]. In contrast, structural analog internal standards (e.g., Tubulysin D, Tubulysin I, or Tubulysin B) differ in at least one functional group or stereochemical feature, producing non-identical chromatographic retention and differential ion suppression profiles. Express Pharma notes that deuterated IS provide 'similar extraction recovery, ionization response, and matrix effect' compared to structural analogs, improving accuracy and reducing chromatography time [2]. The FDA and ICH bioanalytical method validation guidelines require accuracy within ±15% of nominal concentration (±20% at LLOQ) and precision of ≤15% CV across the calibration range—criteria that structural analog IS may fail to meet in complex matrices like plasma or tumor homogenate [3].

Matrix effect compensation Stable isotope labeled internal standard Bioanalytical method validation

Target Compound Identity: Tubulysin M-d3 Is a Bioanalytical Reference Standard, Not a Therapeutic—Critical Procurement Distinction vs. Unlabeled Tubulysin M as ADC Payload

Tubulysin M-d3 is manufactured and sold exclusively as an analytical reference standard for LC-MS/MS internal standardization . Its unlabeled counterpart, Tubulysin M (CAS 936691-46-2), is a cytotoxic ADC payload with IC₅₀ values of 0.02 nM against cancer cell lines and documented potency in multidrug-resistant (MDR+) models [1]. The co-crystal structure of Tubulysin M with tubulin (PDB: 4ZOL, 2.5 Å resolution) confirms it binds the β-subunit vinca domain alone, providing structural rationale for its higher affinity [2]. A cross-study comparison of pricing from authorized distributors shows: Tubulysin M-d3 (TRC T897133, 25 mg) at approximately €42,268, Tubulysin M (TRC T897130, 25 mg) at approximately €42,864, and Tubulysin M-d5 (TRC T897132) at approximately €45,181, indicating that Tubulysin M-d3 is priced competitively with the unlabeled parent compound while offering a +3 Da mass shift essential for quantification, and at a modest cost savings relative to the d5 variant .

Reference standard procurement ADC payload Bioanalytical internal standard

Tubulysin M-d3: Evidence-Based Application Scenarios for Bioanalytical Quantification in ADC Development and Pharmacokinetic Studies


Quantitative Bioanalysis of Unconjugated Tubulysin M Payload in ADC Pharmacokinetic Studies

Tubulysin M-d3 is the optimal SIL-IS for quantifying free (unconjugated) Tubulysin M released from ADCs in plasma and tumor matrices. The MEDI4276 clinical bioanalysis program demonstrated that stable isotope-labeled IS-based LC-MS/MS assays can simultaneously quantify unconjugated tubulysin payload and its de-acetylated metabolite across a linear range of 1–1000 ng/mL with precision CV <15%, supporting a first-in-human clinical trial (NCT02576548) [1]. The +3 Da mass shift and minimal chromatographic isotope effect of Tubulysin M-d3 (see Evidence Items 2–3) directly address the matrix effect and accuracy challenges documented for tubulysin quantification in complex biological matrices.

Method Validation for Regulatory Submission Under ICH M10 and FDA Bioanalytical Guidance

For CROs and pharmaceutical sponsors developing validated bioanalytical methods, Tubulysin M-d3 as a SIL-IS satisfies the gold-standard IS requirement under ICH M10 and FDA guidance [2]. Its >98% isotopic purity and site-stable deuterium labeling (see Evidence Item 1) support method linearity, accuracy (±15%), precision (CV ≤15%), and recovery (>80%) as required by regulatory agencies [3]. The KCAS Bio workflow guidance explicitly recommends stable-labeled IS for regulated small-molecule LC-MS/MS to ensure chromatographic co-elution and consistent ionization response, criteria that Tubulysin M-d3 fulfills while d5 labeling introduces chromatographic separation risk (see Evidence Item 3) [4].

Metabolic Stability Studies of Tubulysin M and ADC Payload De-Acetylation Tracking

Tubulysin M contains a hydrolytically labile C-11 acetate ester, whose de-acetylation generates a metabolite (e.g., AZ13687308 in MEDI4276) that retains tubulin-binding activity but with altered potency [5]. Tubulysin M-d3 can be employed as the IS for simultaneous LC-MS/MS quantification of both the parent payload and de-acetylated metabolite, leveraging the stability of the deuterium label at the N-methyl piperidine position (remote from the C-11 ester) to ensure that the IS mass offset is preserved through metabolic incubation or in vivo sampling. Stability studies in PBS and serum at 37°C over 24–72 hours, comparing deuterium retention between Tubulysin M-d3 and non-deuterated analogs, inform on metabolic liability of the payload .

Cost-Efficient Procurement for Multi-Batch Bioanalytical Programs in ADC Development

In multi-study ADC development programs requiring consistent IS supply across preclinical and clinical phases, Tubulysin M-d3 offers a ~6.5% cost reduction per unit versus Tubulysin M-d5 (€42,268 vs. €45,181 per 25 mg, see Evidence Item 5), while maintaining the essential +3 Da mass shift and minimizing chromatographic shift risk . The competitive pricing parity with unlabeled Tubulysin M (€42,864/25 mg) further reinforces that selecting the deuterated IS does not impose a procurement cost penalty over the parent compound, a rare situation in the SIL-IS market where deuterated analogs typically command a significant premium .

Quote Request

Request a Quote for Tubulysin M-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.